molecular formula C12H11ClN2O4S B2817118 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 895468-69-6

2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2817118
CAS No.: 895468-69-6
M. Wt: 314.74
InChI Key: KFFMIYIKDFOMQB-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a chlorophenyl ring, combined with an acetamide moiety linked to a methylisoxazole ring. The presence of these functional groups contributes to its diverse reactivity and utility in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 4-chlorophenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl chloride intermediate. This intermediate is then reacted with 5-methylisoxazole-3-amine in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis. The scalability of the process is also considered to ensure consistent production for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, while the isoxazole ring may contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide: shares structural similarities with other sulfonyl-containing compounds and isoxazole derivatives.

    5-[2-({[(4-chlorophenyl)sulfonyl]oxy}imino)propyl]-2-(5-methylisoxazol-3-yl)-2H-1,2,3,4-tetraazole: is another compound with a similar sulfonyl and isoxazole framework.

Uniqueness

The unique combination of the sulfonyl group, chlorophenyl ring, and methylisoxazole moiety in this compound contributes to its distinct reactivity and potential applications. Its specific structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4S/c1-8-6-11(15-19-8)14-12(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFMIYIKDFOMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501321959
Record name 2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895468-69-6
Record name 2-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501321959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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